molecular formula C13H12ClN3O2S B2607204 N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide CAS No. 1021229-99-1

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide

Cat. No. B2607204
M. Wt: 309.77
InChI Key: DDUQQSQWIIBZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide, also known as ACTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Research has highlighted the synthesis and chemical transformations of thiazole derivatives, including efforts to develop new methodologies for creating compounds with potential pharmacological activities. For instance, the synthesis of thiazole and thiadiazole derivatives through reactions involving organic N-halogen compounds has been detailed, showcasing the chemical versatility and potential utility of these compounds in drug development and other applications (Fuchigami & Odo, 1977).

Agricultural Applications

Some derivatives, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as effective herbicides, suggesting that modifications to the thiazole moiety can lead to compounds with significant agricultural utility. These herbicides are reported to be active on annual and perennial grasses, demonstrating the potential of thiazole derivatives in crop management (Viste, Cirovetti, & Horrom, 1970).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, indicating that thiazole compounds can be engineered to target specific allergic responses. This research suggests a pathway for developing new antiallergy medications based on thiazole chemistry (Hargrave, Hess, & Oliver, 1983).

Anticancer Research

The exploration into thiazole derivatives for anticancer applications has been a significant area of interest. Studies have synthesized and evaluated the anticancer activities of various thiazole compounds, with some showing inhibitory effects on tumor cell lines. This research underscores the potential of thiazole derivatives as scaffolds for developing new anticancer agents (Mohareb, El-Sayed, & Abdelaziz, 2012).

Antimicrobial Applications

Research into thiazole derivatives has also uncovered their potential as antimicrobial agents. Synthesis and evaluation of new thiazole compounds have demonstrated moderate to high activity against various bacteria and fungi, suggesting their utility in developing new antimicrobials (Kubba & Rahim, 2018).

properties

IUPAC Name

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c14-9-3-1-8(2-4-9)12(19)17-13-16-10(7-20-13)5-6-11(15)18/h1-4,7H,5-6H2,(H2,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUQQSQWIIBZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide

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